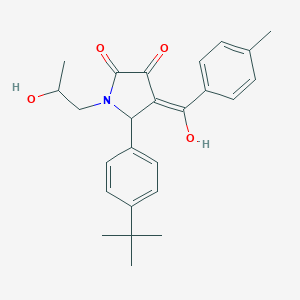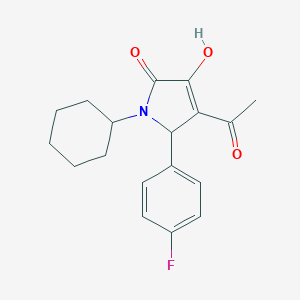![molecular formula C25H30N2O5 B282305 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282305.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, also known as URB597, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. URB597 has been found to increase the levels of endocannabinoids, which can have various therapeutic effects.
作用机制
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one works by inhibiting the FAAH enzyme, which breaks down endocannabinoids such as anandamide. By inhibiting FAAH, 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one increases the levels of anandamide, which can activate cannabinoid receptors in the body. Activation of these receptors can have various therapeutic effects, such as reducing pain and anxiety.
Biochemical and Physiological Effects:
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been found to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG), which can activate cannabinoid receptors in the body. Activation of these receptors can have various effects such as reducing pain and inflammation, and regulating mood and appetite.
实验室实验的优点和局限性
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments, such as its selectivity for inhibiting FAAH without affecting other enzymes. It also has a relatively long half-life, which allows for sustained effects. However, 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has limitations such as its poor solubility in water, which can make it difficult to administer in vivo. It also has limited bioavailability, which can affect its efficacy in some experiments.
未来方向
There are several future directions for research on 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one. One area of interest is exploring its potential therapeutic applications in various diseases such as chronic pain, anxiety disorders, and addiction. Another area of interest is developing more effective formulations of 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one, such as prodrugs or nanoparticles, which can improve its solubility and bioavailability. Additionally, research can focus on identifying new FAAH inhibitors with improved selectivity and efficacy.
合成方法
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process, which involves the reaction of various chemicals such as 4-methoxybenzaldehyde, ethyl acetoacetate, and diethylamine. The final product is obtained after purification and isolation using chromatography techniques.
科学研究应用
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various fields such as pain management, anxiety disorders, and addiction. It has been found to have analgesic effects in animal models of pain, without producing the side effects associated with traditional pain medications such as opioids. 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders, and to reduce drug-seeking behavior in animal models of addiction.
属性
分子式 |
C25H30N2O5 |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H30N2O5/c1-5-26(6-2)15-16-27-22(17-7-11-19(31-3)12-8-17)21(24(29)25(27)30)23(28)18-9-13-20(32-4)14-10-18/h7-14,22,28H,5-6,15-16H2,1-4H3/b23-21- |
InChI 键 |
KOBNNPMEKRHQJJ-LNVKXUELSA-N |
手性 SMILES |
CC[NH+](CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OC)/[O-])/C(=O)C1=O)C3=CC=C(C=C3)OC |
SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)OC |
规范 SMILES |
CC[NH+](CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)[O-])C(=O)C1=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282222.png)
![methyl 4-[4-hydroxy-1-(2-hydroxypropyl)-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B282223.png)



![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282231.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282232.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282233.png)
![4-benzoyl-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B282234.png)
![N,N-diethyl-7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282235.png)
![N,N-diethyl-5-methyl-7-phenyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B282237.png)
![Isopropyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282240.png)
![Isopropyl 5-methyl-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B282241.png)
